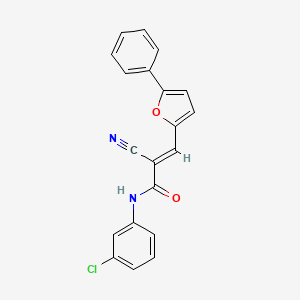

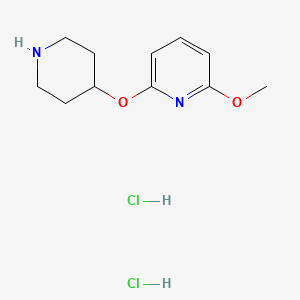

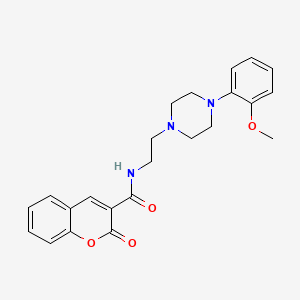

![molecular formula C19H17NOS B2409495 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone CAS No. 400074-46-6](/img/structure/B2409495.png)

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis

This includes determining properties like melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).Scientific Research Applications

Antituberculosis and Cytotoxicity Studies

- Research Focus: Investigation of 3-heteroarylthioquinoline derivatives for antituberculosis and cytotoxicity.

- Findings: Synthesis of derivatives using Friedlander annulation showed significant activity against Mycobacterium tuberculosis. Two compounds in particular exhibited high activity and low toxicity to mouse fibroblasts (Selvam et al., 2011).

Potential Antileukotrienic Agents

- Research Focus: Synthesis of compounds as potential antileukotrienic drugs.

- Findings: Special conditions and catalysts were used to synthesize (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)prop‐2‐enoic acid and related compounds. They showed potential for inhibiting platelet aggregation (Jampílek et al., 2004).

Antioxidant and Antibacterial Properties

- Research Focus: Exploring antioxidant and antibacterial activities of novel sulfanyl derivatives.

- Findings: Synthesized compounds exhibited significant antioxidant activity and potential for antibacterial applications (Sarac et al., 2020).

Wine Chemistry: Oxidation Intermediates

- Research Focus: Study of quinones as reactive electrophilic oxidation intermediates in wine.

- Findings: Investigation into how quinones react with various wine nucleophiles, providing insight into the protective effect of antioxidant compounds in wine (Nikolantonaki & Waterhouse, 2012).

Spectroscopic Properties and Biological Activities

- Research Focus: Characterization and biological activities of specific quinoline derivatives.

- Findings: The compound displayed antibacterial and antioxidant activities at different levels, confirmed by quantum chemical calculations (Sarac, 2020).

Catalytic Behavior in Polymerization

- Research Focus: Synthesis of quinoxalinyl-6-iminopyridines and their catalytic behavior.

- Findings: The compounds showed good catalytic activities for ethylene reactivity, indicating potential in polymer synthesis (Sun et al., 2007).

Antimicrobial Activity of 1,2,3-Triazoles

- Research Focus: Synthesis of substituted 1,2,3-triazoles and their antimicrobial activity.

- Findings: These compounds were effective against various microbes, showing promise as antimicrobial agents (Holla et al., 2005).

Plant Growth Promoting Effects

- Research Focus: Synthesis of novel quinolinyl chalcones and their effects on plant growth.

- Findings: The compounds exhibited positive effects on the growth of certain crops, suggesting agricultural applications (Hassan et al., 2020).

Anti-Cancer Agents

- Research Focus: Discovery of new compounds as potential anti-cancer agents.

- Findings: Certain derivatives showed high antiproliferative activity, suggesting potential in cancer treatment (Via et al., 2008).

Antioxidant and Anti-Diabetic Agents

- Research Focus: Synthesis and evaluation of chloroquinoline derivatives as antioxidants and anti-diabetics.

- Findings: These compounds showed promising antioxidant and anti-diabetic properties, indicating potential in medical applications (Murugavel et al., 2017).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.

Future Directions

This could involve potential applications of the compound, areas for further research, or improvements to its synthesis.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases of chemical information. If you have a different compound or a more specific question about this one, feel free to ask!

properties

IUPAC Name |

1-[4-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c1-12-8-10-15(11-9-12)22-19-18(14(3)21)13(2)16-6-4-5-7-17(16)20-19/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNBAMWIAKKXEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

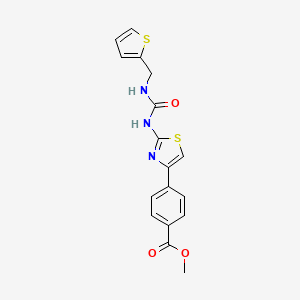

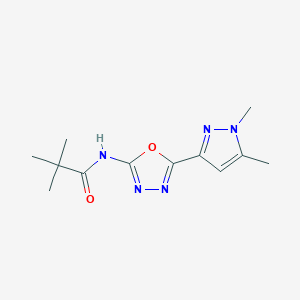

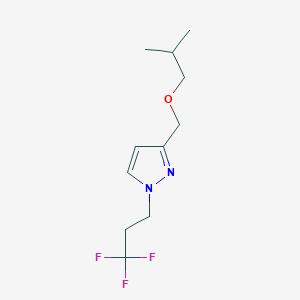

![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)

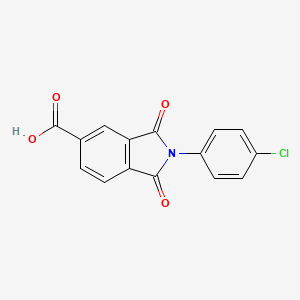

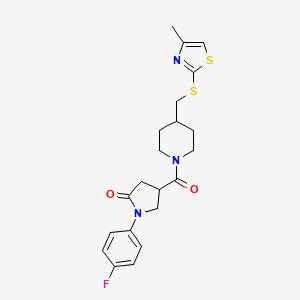

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)

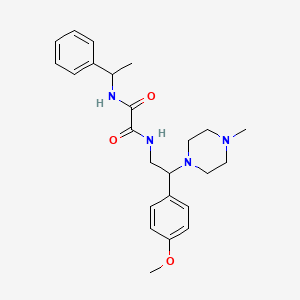

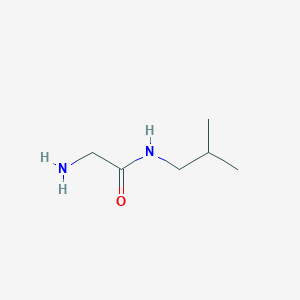

![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)

![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)